![molecular formula C18H19FN2O5S B3003048 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 926032-11-3](/img/structure/B3003048.png)
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a chemically synthesized molecule that may have potential biological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities. For instance, benzenesulfonamide derivatives have been synthesized and evaluated for their abilities to inhibit cyclooxygenase enzymes, which are key targets in anti-inflammatory therapy . Similarly, benzenesulfonamides bearing the oxadiazole moiety have been prepared and tested for anti-HIV and antifungal activities .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of appropriate sulfonamido precursors with various reagents to introduce different functional groups that can modulate the biological activity of the compounds. For example, the introduction of a fluorine atom at the ortho position to the sulfonamide group has been shown to preserve COX-2 potency and increase selectivity . Another approach involves the reaction of alkyl carboxylic acid hydrazides with carbon disulfide and potassium hydroxide to prepare compounds with the oxadiazole moiety .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of specific substituents can significantly affect the potency and selectivity of these compounds. For instance, the introduction of a fluorine atom can enhance the selectivity for COX-2 over COX-1, which is desirable for reducing side effects associated with COX-1 inhibition . The oxadiazole moiety is another structural feature that can be incorporated into benzenesulfonamides to explore new biological activities .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity of these compounds can be tailored by introducing different functional groups. For example, the synthesis of compounds with anti-HIV and antifungal activities involved the use of triethylamine and dimethylaminopyridine to synthesize secondary benzenesulfonamides and bis-benzenesulfonamides . The specific chemical reactions and conditions used in the synthesis can greatly influence the yield and purity of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are important for their practical application. These properties can be influenced by the molecular structure and the presence of specific substituents. For example, the introduction of a fluorine atom can affect the lipophilicity of the compound, which in turn can influence its absorption and distribution in biological systems . The use of fluorescent labeling reagents, such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, for high-performance liquid chromatography indicates the importance of analytical techniques in characterizing these compounds .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- Compounds with structural similarities to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide have shown significant anticancer potential. Specifically, aminothiazole-paeonol derivatives, which share a similar sulfonamide component, have demonstrated high anticancer activity against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. This suggests potential for similar compounds in cancer treatment research (Tsai et al., 2016).
Kinase Inhibitor Development
- Benzoxazepine, a core component related to the chemical structure , has been used in the development of kinase inhibitors, particularly in the context of mTOR inhibitors. This suggests potential applications in developing targeted therapies for diseases modulated by kinase activity (Naganathan et al., 2015).
Organocatalysis in Medicinal Chemistry
- Organocatalytic reactions involving fluorooxindoles and oxazepines, including benzoxazepine derivatives, have been developed for constructing chiral molecules. This highlights the compound's relevance in synthesizing complex molecules with potential pharmaceutical applications (Li et al., 2019).
Carbonic Anhydrase Inhibitor Development
- Oxazepine-based sulfonamides, related to the compound , have shown strong inhibition of human carbonic anhydrases. This indicates potential research applications in developing inhibitors for conditions where modulation of carbonic anhydrase activity is beneficial (Sapegin et al., 2018).
Photodynamic Therapy for Cancer Treatment
- Compounds with benzoxazepine derivatives have been investigated for their potential in photodynamic therapy, a treatment approach for cancer. This suggests the possible application of related compounds in developing new cancer therapies (Pişkin et al., 2020).
Antimicrobial and Antiproliferative Agents
- N-ethyl-N-methylbenzenesulfonamide derivatives, which share a similar sulfonamide structure, have shown effective antimicrobial and antiproliferative properties. This indicates potential applications in developing new antimicrobial and cancer treatment agents (El-Gilil, 2019).
Eigenschaften
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-3-21-8-9-26-16-6-4-12(10-14(16)18(21)22)20-27(23,24)13-5-7-17(25-2)15(19)11-13/h4-7,10-11,20H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLAQESQPQVYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3002968.png)
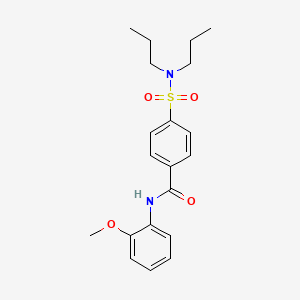


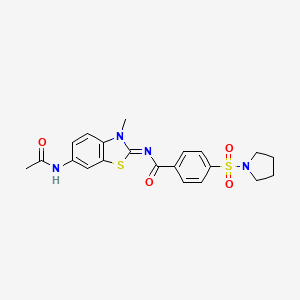
![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B3002976.png)
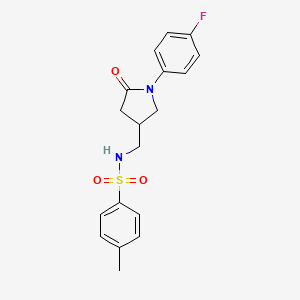
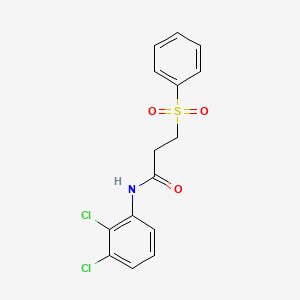
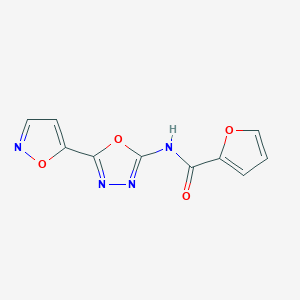
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3002981.png)
![2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride](/img/structure/B3002982.png)
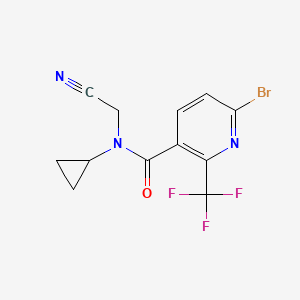
![2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3002988.png)